REACTION_CXSMILES
|
[Cl:1][CH:2]1[CH2:5][CH:4]([CH2:6][OH:7])[CH2:3]1.[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[H-].[Na+].O>CN(C)C=O>[Cl:1][CH:2]1[CH2:5][CH:4]([CH2:6][O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
ClC1CC(C1)CO
|
Name
|
|
Quantity
|
29.96 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
123 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at ambient temperature for 22.5 hours
|
Duration
|
22.5 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted with ethyl acetate (4×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding the crude product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
The material was purified on a 2-liter Merck silica gel column
|
Type
|
WASH
|
Details
|
eluting with 3 liters of hexane
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
the volatiles evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1CC(C1)COCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |